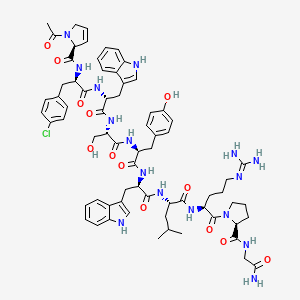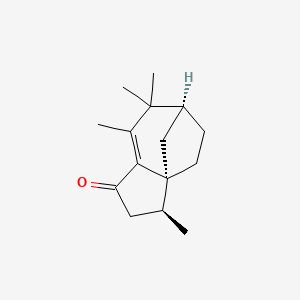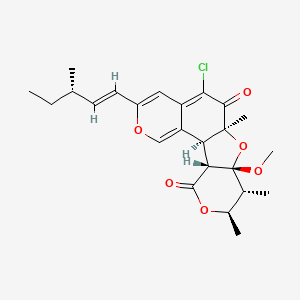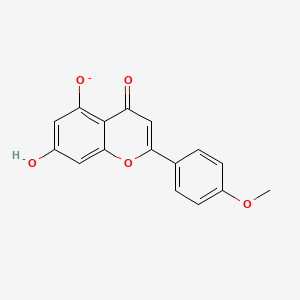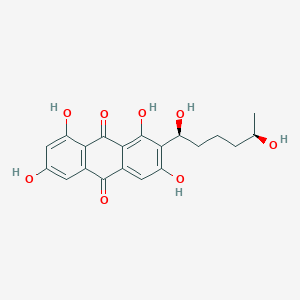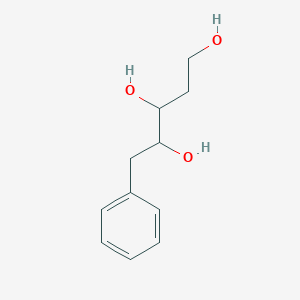
5-Phenylpentane-1,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpentane-1,3,4-triol is a natural product found in Mycoleptodonoides aitchisonii with data available.
Scientific Research Applications
Synthesis and Biological Activity
5-Phenylpentane-1,3,4-triol, a polyhydroxylated compound, has been found to exhibit a range of biological activities, including antibacterial, antitumoral, and antimicrobial effects. It has shown protective activity against endoplasmic reticulum (ER) stress-dependent cell death, which is relevant to diseases like Parkinson’s, Alzheimer’s, and diabetes. The development of strategies for the synthesis of such compounds is significant due to their pharmacological potential (P. Rao, 2018).
Structural and Chemical Properties
The benzeneboronate of pentane-1,3,5-triol, a structurally related compound, demonstrates the ease of formation of cyclic benzeneboronates. This property is crucial for understanding the chemical behavior of 5-Phenylpentane-1,3,4-triol and similar compounds (E. J. Bourne, I. McKinley, H. Weigel, 1974).
Synthesis Techniques
The selective synthesis of compounds like 1-phenylpentane-1,4-diones, derived from 5-Phenylpentane-1,3,4-triol, using organophosphorus compounds has been explored. These methods are noted for their high selectivity and mild reaction conditions, contributing to the broader understanding of synthesizing derivatives of 5-Phenylpentane-1,3,4-triol (Qing Zhang et al., 2010).
Pharmaceutical Applications
A related compound, 5-phenylpentan-1,3,4-triamine, isolated from Bacillus subtilis from Angelica sinensis, represents the first instance of a natural phenylpentanamine alkaloid. The discovery of such compounds enhances our understanding of the pharmacological applications of 5-Phenylpentane-1,3,4-triol and its derivatives (Nian-yun Yang et al., 2012).
Chiral Synthesis and Natural Product Synthesis
Research into chiral synthons, including derivatives of pentane-1,3,5-triol, is vital for the synthesis of various natural products. These studies contribute to the broader understanding of synthesizing chiral compounds, including those related to 5-Phenylpentane-1,3,4-triol (M. Hirama, T. Nakamine, S. Ito, 1986).
Novel Chemical Reactions
Research on novel cyclisation and cyclofragmentation reactions of compounds like 5-nitro-4-phenylpentan-2-one, which is structurally related to 5-Phenylpentane-1,3,4-triol, helps in understanding the chemical reactivity and potential applications of these compounds in organic synthesis (A. Tishkov et al., 2000).
properties
Product Name |
5-Phenylpentane-1,3,4-triol |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-phenylpentane-1,3,4-triol |
InChI |
InChI=1S/C11H16O3/c12-7-6-10(13)11(14)8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2 |
InChI Key |
NBMFDNRJHLWVHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CCO)O)O |
synonyms |
5-phenylpentane-1,3,4-triol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



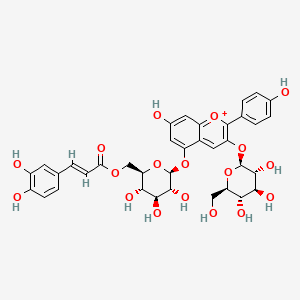
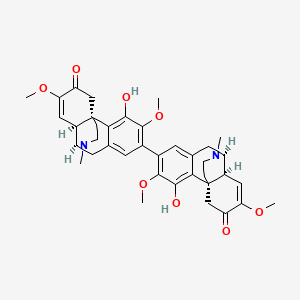
![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)
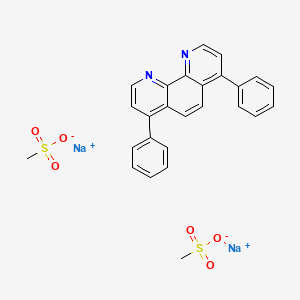
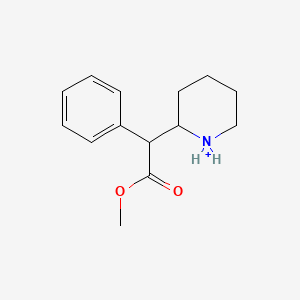
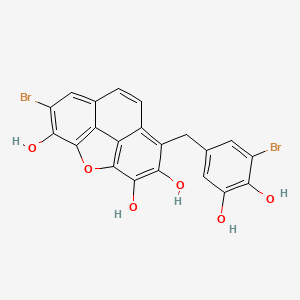
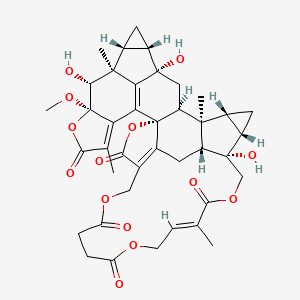
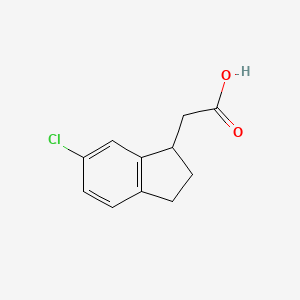
![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)
